molecular formula C20H28N2O5 B4085102 2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

Cat. No. B4085102
M. Wt: 376.4 g/mol
InChI Key: LDIXRYGQRNXNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane is a compound that has been extensively studied for its potential application in scientific research. This compound is also known as RB-101 and is a dual inhibitor of enkephalinases, which are enzymes that break down endogenous opioids. RB-101 has shown promising results in preclinical studies, and its potential use in treating opioid addiction has been explored.

Mechanism of Action

The mechanism of action of RB-101 involves the inhibition of two different enkephalinases, neutral endopeptidase and angiotensin-converting enzyme. These enzymes are responsible for breaking down endogenous opioids, which are natural painkillers produced by the body. By inhibiting these enzymes, RB-101 increases the levels of endogenous opioids in the brain, leading to a reduction in pain and an increase in feelings of well-being.
Biochemical and Physiological Effects:
RB-101 has been shown to have several biochemical and physiological effects. In preclinical studies, RB-101 has been shown to increase the levels of endogenous opioids in the brain, leading to a reduction in drug-seeking behavior. RB-101 has also been shown to reduce the risk of relapse in opioid-addicted animals. Additionally, RB-101 has been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using RB-101 in lab experiments is its ability to increase the levels of endogenous opioids in the brain. This makes it a valuable tool for studying the role of endogenous opioids in various physiological processes. However, one limitation of using RB-101 is its potential to interact with other drugs that affect the opioid system. This can complicate the interpretation of results and make it difficult to draw clear conclusions from experiments.

Future Directions

There are several potential future directions for research on RB-101. One area of interest is its potential use in treating opioid addiction and reducing the risk of relapse. Further studies are needed to determine the optimal dosing and administration schedule for RB-101 in this context. Another potential future direction is the use of RB-101 in studying the role of endogenous opioids in pain and stress responses. Additionally, RB-101 may have potential applications in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully explore the potential of RB-101 in these areas.

Scientific Research Applications

RB-101 has been extensively studied for its potential application in scientific research. As a dual inhibitor of enkephalinases, RB-101 has been shown to increase the levels of endogenous opioids in the brain. This increase in endogenous opioids has been linked to a reduction in drug-seeking behavior in preclinical studies. RB-101 has also been investigated for its potential use in treating opioid addiction and reducing the risk of relapse.

properties

IUPAC Name

3-methoxy-1-[4-[4-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-25-15-10-19(23)21-12-8-18(9-13-21)27-17-6-4-16(5-7-17)20(24)22-11-2-3-14-26-22/h4-7,18H,2-3,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIXRYGQRNXNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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